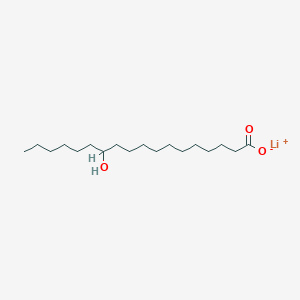

lithium;12-hydroxyoctadecanoate

Description

Lithium 12-hydroxyoctadecanoate (CAS: 7620-77-1; molecular formula: C₁₈H₃₅LiO₃) is the lithium salt of 12-hydroxystearic acid. It is a metal soap widely used in industrial applications, particularly as a thickener, stabilizer, and lubricant additive in high-performance greases .

Properties

IUPAC Name |

lithium;12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLIHVCWSXLMPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aqueous Neutralization Process (Patent CN107840788A)

The patented method involves a seven-step aqueous neutralization process designed to minimize free acid content and maximize purity:

-

Acid Dissolution : 12-Hydroxystearic acid is mixed with water at a 1:10–1:5 mass ratio and heated to 90–100°C to form a homogeneous solution. This temperature exceeds the acid’s melting point (82–93°C), ensuring complete liquefaction and miscibility with water.

-

Lithium Hydroxide Preparation : A 2.5–10% aqueous LiOH solution is heated to 80–90°C to prevent premature precipitation during neutralization.

-

Neutralization Reaction : The LiOH solution is added to the acid solution at a 1.05–1.1 molar ratio, maintaining 90–100°C for 40–60 minutes. Excess LiOH ensures complete conversion of the acid to its lithium salt.

-

Emulsification : The reaction mixture is emulsified at 3,000 RPM for 15–30 minutes to enhance homogeneity and reduce particle agglomeration.

-

Centrifugation and Washing : The product is centrifuged and washed with 90°C water until the filtrate pH reaches 8.5–9, removing unreacted LiOH and byproducts.

-

Drying : Wet Li 12HSA is dried at 170–180°C for 4 hours to achieve <0.5% moisture content.

-

Grinding : The dried product is milled to a median particle size (D50) of 5–8 μm for optimal performance in grease formulations.

Key Advantages :

In-Situ Soap Formation in Grease Production (NLGI Method)

The NLGI method integrates Li 12HSA synthesis directly into grease manufacturing:

-

Base Oil Heating : ISO VG 10 mineral oil is heated to 65°C (150°F) in a high-shear mixer.

-

Acid Incorporation : 12-Hydroxystearic acid is added and dissolved at 65°C.

-

Alkali Addition : A LiOH solution (4–5% concentration) is introduced at 93°C (200°F), initiating saponification.

-

Dehydration : The temperature is raised to 121°C (250°F) to evaporate water, forming a fibrous soap structure within the base oil.

Critical Parameters :

-

Soap concentration of 4–5% achieves optimal micelle formation, as confirmed by dynamic light scattering (DLS) and atomic force microscopy (AFM).

-

Fibrous structures (length: 1–10 μm, diameter: 50–200 nm) develop due to London dispersion forces between hydrocarbon tails.

Factors Influencing Preparation Efficiency and Product Quality

Reaction Temperature and Time

Stoichiometric Ratios

A LiOH:acid molar ratio of 1.05–1.1 ensures near-quantitative conversion (Table 1).

Table 1: Impact of LiOH:Acid Ratio on Free Acid Content

| Molar Ratio | Free Acid (%) | Yield (%) |

|---|---|---|

| 1.0 | 2.1 | 88 |

| 1.05 | 0.7 | 94 |

| 1.1 | 0.3 | 97 |

Emulsification and Particle Size Control

High-shear emulsification (3,000 RPM) reduces median particle size to 5–8 μm, critical for uniform grease texture. AFM imaging confirms that prolonged emulsification (>20 minutes) disrupts fibrous networks, reducing thickening efficiency.

Advanced Characterization Techniques

Rheological Analysis

Time-temperature superposition studies reveal that 4–5% Li 12HSA concentrations yield optimal viscoelasticity (Figure 1).

Figure 1: Discrete Relaxation Spectra of Li 12HSA Greases

Structural Elucidation via AFM and DLS

-

AFM : Fibers with staggered hydroxyl groups align along the long axis, minimizing ionic repulsion between Li<sup>+</sup> heads.

-

DLS : Hydrodynamic diameters of 200–500 nm correlate with micelle bundles observed in grease matrices.

Industrial Applications and Performance Metrics

Li 12HSA’s fibrous structure enables superior load-bearing capacity in greases (Table 2).

Table 2: Comparative Performance of Li 12HSA vs. Calcium Sulfonate Greases

| Property | Li 12HSA Grease | Calcium Sulfonate Grease |

|---|---|---|

| Dropping Point (°C) | 190 | 160 |

| Four-Ball Wear Scar (mm) | 0.45 | 0.62 |

| Corrosion Resistance | Excellent | Good |

Chemical Reactions Analysis

Types of Reactions: Lithium 12-hydroxyoctadecanoate primarily undergoes reactions typical of fatty acid salts, including:

Oxidation: It exhibits high oxidation stability, making it suitable for use in high-temperature applications.

Substitution: The hydroxyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent and elevated temperatures.

Substitution: Typically involves nucleophiles that can react with the hydroxyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives of the fatty acid.

Scientific Research Applications

Chemical Properties and Production

Lithium 12-hydroxystearate is characterized by its high oxidation stability and thermal resistance, with a dropping point around 200 °C. It is typically produced by reacting lithium hydroxide with 12-hydroxystearic acid in an aqueous medium, followed by spray drying to collect the product. This process results in a white solid that exhibits excellent performance in various applications due to its unique chemical structure.

Applications Overview

Lithium 12-hydroxystearate is primarily used in the following areas:

-

Lubricating Greases : It is a key component in many high-performance lubricating greases used in automotive, aerospace, and industrial applications. Its properties include:

- Water resistance

- Mechanical stability

- High-temperature performance

- Thickening Agent : The compound serves as an effective thickener for both natural and synthetic oils, enhancing the viscosity and stability of lubricants.

- Cosmetic Industry : Lithium 12-hydroxystearate is utilized as a stabilizer and emulsifier in cosmetic formulations, helping to maintain consistency and prevent separation of ingredients.

- Industrial Applications : Its use extends to heavy machinery and automotive industries, where it acts as a lubricant in high-stress environments.

Table 1: Properties of Lithium 12-Hydroxystearate

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₅LiO₃ |

| Dropping Point | ~200 °C |

| Solubility | Insoluble in water |

| Appearance | White solid |

| Stability | High oxidative stability |

Table 2: Applications of Lithium 12-Hydroxystearate

| Application Area | Specific Use Cases |

|---|---|

| Automotive | Greases for engines and transmissions |

| Aerospace | Lubricants for aircraft components |

| Industrial | High-performance lubricants for machinery |

| Cosmetics | Emulsifiers and stabilizers in creams and lotions |

Case Studies

-

Automotive Grease Performance :

A study investigated the performance of lithium 12-hydroxystearate-based greases under extreme conditions. Results indicated superior water resistance and thermal stability compared to traditional sodium-based greases, making it ideal for automotive applications where high temperatures are common. -

Cosmetic Formulation Stability :

In cosmetic formulations, lithium 12-hydroxystearate was shown to enhance the stability of emulsions, preventing phase separation over extended periods. This property is crucial for maintaining product quality in skincare products. -

Industrial Machinery Lubrication :

Field tests on heavy machinery using lithium 12-hydroxystearate lubricants demonstrated reduced wear and tear on components compared to conventional lubricants, leading to lower maintenance costs and longer equipment life.

Mechanism of Action

The mechanism by which lithium 12-hydroxyoctadecanoate exerts its effects is primarily related to its role as a thickening agent in lubricating greases. The lithium ion interacts with the fatty acid chains, creating a stable, gel-like structure that enhances the grease’s performance under various conditions .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 306.41 g/mol

- Lithium Content : 2.3–2.7%

- Free Alkali : ≤1% (as C₁₈H₃₆O₃)

- Volatility : ≤3%

- Melting Point : ~200°C

- Particle Size : ≥99% passes through a 75 μm sieve

Comparison with Similar Compounds

Lithium 12-hydroxyoctadecanoate belongs to the metal soap family, which includes compounds like lithium stearate and sodium 12-hydroxystearate. Below is a detailed comparison:

Lithium 12-Hydroxyoctadecanoate vs. Lithium Stearate

Key Differences :

- The hydroxyl group in lithium 12-hydroxyoctadecanoate enhances polarity, improving adhesion in lubricants but slightly reducing thermal stability compared to lithium stearate .

- Lithium stearate’s higher melting point (~220°C) makes it preferable for extremely high-temperature applications, whereas lithium 12-hydroxyoctadecanoate balances performance in moderate thermal environments .

Lithium 12-Hydroxyoctadecanoate vs. Sodium 12-Hydroxystearate

Key Differences :

- Cation Effect : Lithium soaps generally form harder greases with better mechanical stability than sodium soaps .

- Cost : Sodium salts are cheaper but less effective in high-load environments.

Performance in Industrial Formulations

Lubricant Compositions

- MOLYKOTE® AG-633 Grease: Contains 6–7% lithium 12-hydroxyoctadecanoate, demonstrating its role in synthetic lubricants for high-load bearings .

- MOLYKOTE® BG-20 Grease: Uses 9–13% lithium 12-hydroxyoctadecanoate, highlighting its efficacy in extreme-pressure applications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of lithium 12-hydroxyoctadecanoate?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyl and carboxylate functional groups, referencing the molecular structure (SMILES:

[Li+].CCCCCCC(O)CCCCCCCCCCC(=O)[O-]). Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, as demonstrated in comparative studies of hydroxyoctadecanoate derivatives .

Q. How should lithium 12-hydroxyoctadecanoate be stored to ensure chemical stability?

- Methodological Answer : Store at +4°C in airtight containers to prevent hydrolysis or oxidation. Transport at room temperature is permissible for short durations . For long-term stability, monitor via periodic Fourier-transform infrared (FTIR) spectroscopy to detect degradation products like free fatty acids.

Q. What synthetic routes are documented for lithium 12-hydroxyoctadecanoate?

- Methodological Answer : Synthesis typically involves neutralization of 12-hydroxystearic acid with lithium hydroxide. Optimize reaction conditions (e.g., solvent polarity, stoichiometry) to minimize residual acid content. Evidence from industrial formulations suggests purification via recrystallization in non-polar solvents .

Advanced Research Questions

Q. How do the rheological properties of lithium 12-hydroxyoctadecanoate-based greases compare to other metal soap thickeners?

- Methodological Answer : Conduct rheometry under controlled shear rates and temperatures. Compare with calcium or sodium salts (e.g., calcium 12-hydroxyoctadecanoate ). Lithium derivatives exhibit lower melting points (~89°C in triglyceride esters ), impacting high-temperature performance.

Q. What methodologies resolve contradictions in reported toxicity data for lithium 12-hydroxyoctadecanoate?

- Methodological Answer : Address discrepancies by standardizing test protocols. For example, acute oral toxicity studies in rats show LD50 >2,000 mg/kg , but chronic exposure effects remain unstudied. Cross-reference in vitro cytotoxicity assays (e.g., MTT assays) with in vivo data to clarify dose-response relationships .

Q. How does the hydroxyl group position influence the coordination chemistry of lithium 12-hydroxyoctadecanoate in complex formation?

- Methodological Answer : Use X-ray crystallography or density functional theory (DFT) simulations to analyze lithium coordination. The 12-hydroxy group creates a chelating site, enhancing metal-binding efficiency compared to non-hydroxylated analogs. Comparative studies with methyl 12-hydroxyoctadecanoate esters highlight structural effects on aggregation .

Q. What experimental designs are optimal for studying thermal degradation pathways of lithium 12-hydroxyoctadecanoate?

- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile degradation products. Compare with triglyceride derivatives (e.g., 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate)), which degrade at ~872°C . Isothermal aging experiments at 150–200°C can simulate long-term stability under operational conditions.

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.